molecular formula C7H5IO2 B1592207 2-Hydroxy-4-iodobenzaldehyde CAS No. 38170-02-4

2-Hydroxy-4-iodobenzaldehyde

Cat. No. B1592207
Key on ui cas rn: 38170-02-4
M. Wt: 248.02 g/mol
InChI Key: UPUMRAVJDXWXMP-UHFFFAOYSA-N
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Patent
US06323227B1

Procedure details

A 1 M solution of Iodine monochloride in dichloromethane (410 mL, 0.41 mol) is added to a solution of salicylaldehyde (50 g, 0.41 mol) in dichloromethane (150 mL) at 0° C. The resulting solution is warmed to room temperature and stirred overnight. The deep colored solution is discharged with saturated aqueous Na2SO3 (100 mL). The organic layer is separated, washed with water, dried over MgSO4, filtered and concentrated. The crude product is recrystallized from cyclohexane to give 4-iodosalicylaldehyde as yellow crystals (61 g, 0.25 mol). A solution of 4-iodosalicylaldehyde (12.4 g, 50 mmol) and MEM chloride (6 mL, 53 mmol) in THF (50 mL) is added to a suspension of 60% NaH (2.2 g, 55 mmol) in THF (50 mL) at 0° C. The resulting mixture is stirred at room temperature for 2 hours. Aqueous workup and concentration gives product as a liquid (15 g, 45 mmol). 1H NMR (CDCl3, 300 MHz) δ10.36 (s, 1H), 8.11 (d, 1H), 7.73 (dd, 1H), 7.03 (d, 1H), 5.37 (s, 2H), 3.88 (t, 2H), 3.52 (t, 2H), 3.36 (s, 3H). EI MS [M]+=436.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
410 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1]Cl.[CH:3](=[O:11])[C:4]1[C:5](=[CH:7][CH:8]=[CH:9][CH:10]=1)[OH:6].[O-]S([O-])=O.[Na+].[Na+]>ClCCl>[I:1][C:8]1[CH:7]=[C:5]([OH:6])[C:4](=[CH:10][CH:9]=1)[CH:3]=[O:11] |f:2.3.4|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICl
Name
Quantity
50 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)=O
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
410 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[O-]S(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product is recrystallized from cyclohexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
IC=1C=C(C(C=O)=CC1)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.25 mol
AMOUNT: MASS 61 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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